molecular formula C22H17NO4S B2624160 (2Z)-3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2H-chromen-2-imine CAS No. 904441-87-8

(2Z)-3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2H-chromen-2-imine

Cat. No.: B2624160
CAS No.: 904441-87-8
M. Wt: 391.44
InChI Key: DQMBNAPJCJKNOY-FCQUAONHSA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines This compound is characterized by the presence of a benzenesulfonyl group and a methoxyphenyl group attached to the chromen-2-imine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2H-chromen-2-imine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromen-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-imine core.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction using 4-methoxyphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2H-chromen-2-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzenesulfonyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted chromen-2-imine derivatives.

Scientific Research Applications

(2Z)-3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2H-chromen-2-imine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The benzenesulfonyl group and methoxyphenyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(benzenesulfonyl)-N-(4-hydroxyphenyl)-2H-chromen-2-imine
  • (2Z)-3-(benzenesulfonyl)-N-(4-aminophenyl)-2H-chromen-2-imine
  • (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine

Uniqueness

(2Z)-3-(benzenesulfonyl)-N-(4-methoxyphenyl)-2H-chromen-2-imine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-methoxyphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-26-18-13-11-17(12-14-18)23-22-21(15-16-7-5-6-10-20(16)27-22)28(24,25)19-8-3-2-4-9-19/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMBNAPJCJKNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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